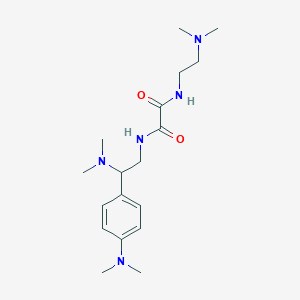

![molecular formula C20H22N6O3 B2358907 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-5-氧代-1-苯基吡咯烷-3-甲酰胺 CAS No. 941929-96-0](/img/structure/B2358907.png)

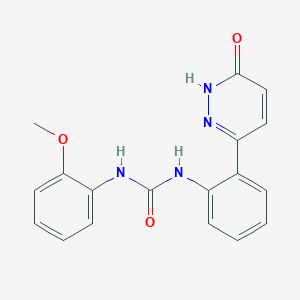

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-5-氧代-1-苯基吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

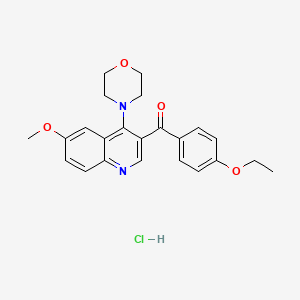

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It belongs to the class of aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine ring system is a key structural feature . The empirical formula of a similar compound is C19H19N5, and the molecular weight is 317.39 .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For example, the reaction of the 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has been reported .科学研究应用

Organic Synthesis

Tert-Butyl Nitrite (TBN) is a key component in organic synthesis due to its unique structural features and broad applicability. Let’s explore some specific applications:

Aerobic Oxidation: TBN serves as an efficient source of oxygen in various oxidation reactions. It facilitates the conversion of alkanes, alkenes, alkynes, and aromatic compounds into their corresponding nitro derivatives. Researchers have studied the mechanisms underlying these transformations .

Annulation Reactions: TBN participates in annulation processes, leading to the formation of fused ring systems. These reactions are valuable for constructing complex molecules with multiple rings. The use of TBN in annulation reactions has been investigated extensively .

Diazotization: TBN acts as a diazotizing agent, enabling the conversion of primary amines into diazonium salts. These salts are versatile intermediates in various synthetic pathways, including the synthesis of azo compounds and other nitrogen-containing heterocycles .

Asymmetric N-Heterocycle Synthesis

Tert-butanesulfinamide (TBSA) has gained prominence in the synthesis of N-heterocycles. Here’s a brief overview:

Sulfinamide-Mediated Asymmetric Synthesis: TBSA plays a crucial role in achieving enantioselective N-heterocycle synthesis. Researchers have explored its use in creating structurally diverse N-heterocyclic compounds via sulfinimines. This methodology has been widely adopted from 2010 to 2020 .

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-20(2,3)26-17-15(10-22-26)19(29)25(12-21-17)23-18(28)13-9-16(27)24(11-13)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNUMECBTMAZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

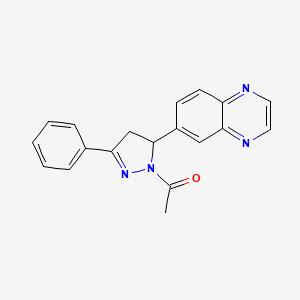

![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)

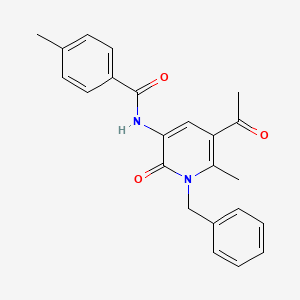

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)

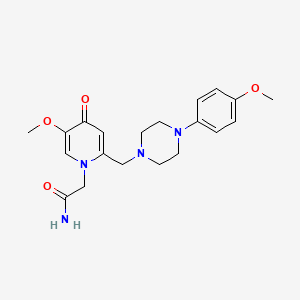

![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)